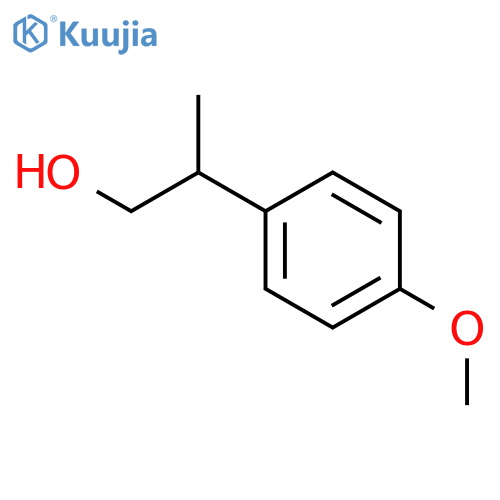Cas no 27877-68-5 (2-(4-methoxyphenyl)propan-1-ol)

27877-68-5 structure
商品名:2-(4-methoxyphenyl)propan-1-ol
2-(4-methoxyphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol,4-methoxy-b-methyl-
- 2-(4-methoxyphenyl)propan-1-ol
- (2R)-2-(4-methoxyphenyl)propan-1-ol
- 2-(4'-Methoxyphenyl)-1-propanol
- 2-(4-methoxy-phenyl)-propan-1-ol
- 2-(4-Methoxyphenyl)-propan-1-ol
- 2-(p-Methoxyphenyl)-1-propanol
- 2-p-methoxyphenyl-1-propanol
- AC1L7TXQ
- AGN-PC-004L0V
- NSC244475
- SureCN7051522
- SCHEMBL7051522
- CHEMBL4516560
- EN300-124232
- 27877-68-5
- 2-(4-methoxy-phenyl)propanol
- AKOS014320789
- CBA87768
- NSC-244475
- VIPNDDUFWVYIPH-UHFFFAOYSA-N
- DTXSID80311641
-
- インチ: InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
- InChIKey: VIPNDDUFWVYIPH-UHFFFAOYSA-N
- ほほえんだ: OCC(C1=CC=C(OC)C=C1)C
計算された属性
- せいみつぶんしりょう: 166.09942
- どういたいしつりょう: 166.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.032
- ふってん: 265.4°Cat760mmHg
- フラッシュポイント: 109.3°C
- 屈折率: 1.516
- PSA: 29.46
- LogP: 1.79100
2-(4-methoxyphenyl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M228190-10mg |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| Enamine | EN300-124232-10.0g |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 10.0g |
$2884.0 | 2023-02-15 | |
| Enamine | EN300-124232-0.1g |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 0.1g |
$232.0 | 2023-02-15 | |
| Aaron | AR01A4PG-2.5g |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 2.5g |
$1834.00 | 2023-12-14 | |
| Aaron | AR01A4PG-50mg |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 50mg |
$239.00 | 2025-02-09 | |
| A2B Chem LLC | AV51176-50mg |
2-(4-Methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 50mg |
$199.00 | 2024-04-20 | |
| Aaron | AR01A4PG-1g |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 1g |
$948.00 | 2023-12-14 | |
| Enamine | EN300-124232-2500mg |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95.0% | 2500mg |
$1315.0 | 2023-10-02 | |
| A2B Chem LLC | AV51176-500mg |
2-(4-Methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 500mg |
$587.00 | 2024-04-20 | |
| 1PlusChem | 1P01A4H4-1g |
2-(4-methoxyphenyl)propan-1-ol |
27877-68-5 | 95% | 1g |
$939.00 | 2025-03-19 |
2-(4-methoxyphenyl)propan-1-ol 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
27877-68-5 (2-(4-methoxyphenyl)propan-1-ol) 関連製品
- 4132-48-3(4-Isopropylanisole)
- 702-23-8(4-Methoxyphenethyl alcohol)
- 26159-36-4(2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
